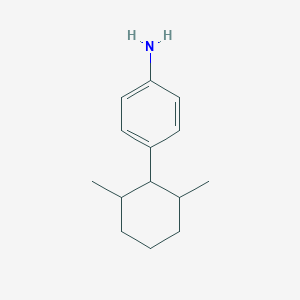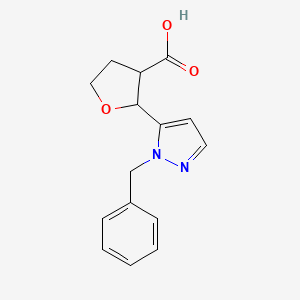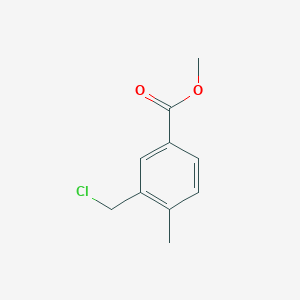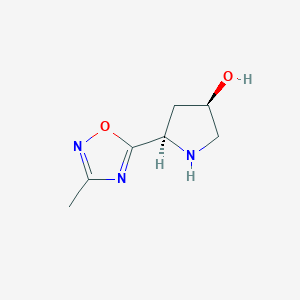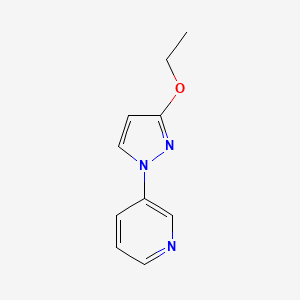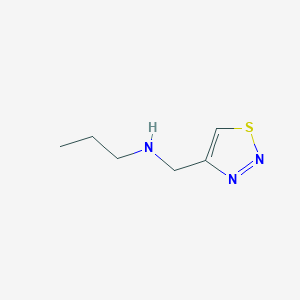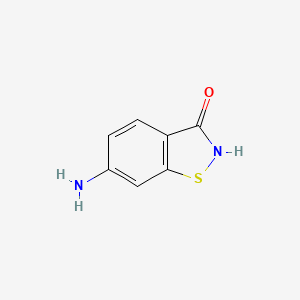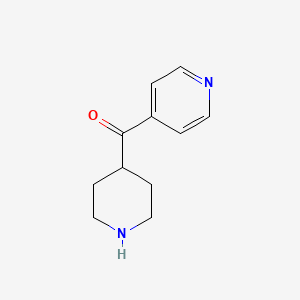
4-(Piperidine-4-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidine-4-carbonyl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring Pyridine is a six-membered ring containing one nitrogen atom, while piperidine is a six-membered ring containing one nitrogen atom in a different hybridization state
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidine-4-carbonyl)pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a carbonyl compound as an intermediate. For example, the reaction of pyridine-4-carboxylic acid with piperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using continuous flow techniques. These methods ensure high yields and purity of the product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidine-4-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
4-(Piperidine-4-carbonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Piperidine-4-carbonyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Pyridine: A simpler structure with only a six-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring with one nitrogen atom in a different hybridization state.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
Uniqueness: 4-(Piperidine-4-carbonyl)pyridine is unique due to its dual-ring structure, which combines the properties of both pyridine and piperidine. This duality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
piperidin-4-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-2,5-6,10,13H,3-4,7-8H2 |
InChI Key |
MRDVXJDEJHXVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


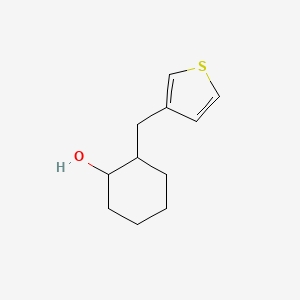
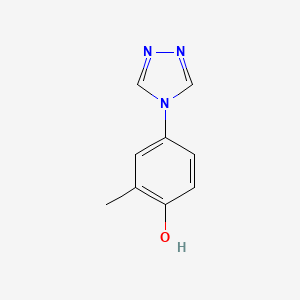
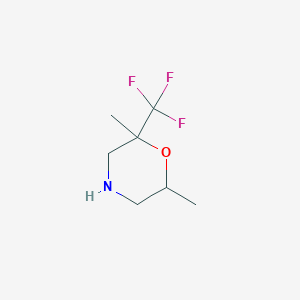
![(2Z)-3-[4-(Dimethylamino)phenyl]-2-fluoroprop-2-enoic acid](/img/structure/B13245943.png)
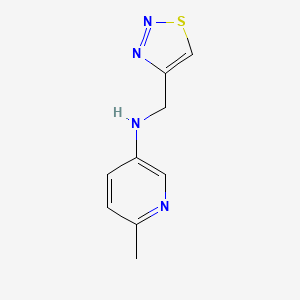
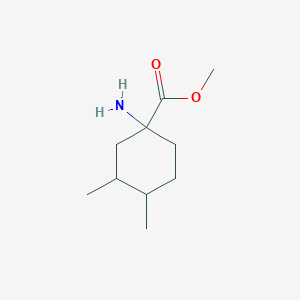
![3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol](/img/structure/B13245967.png)
